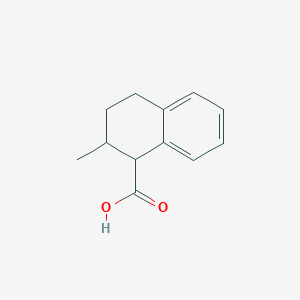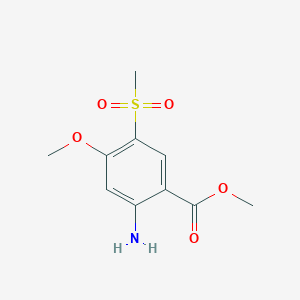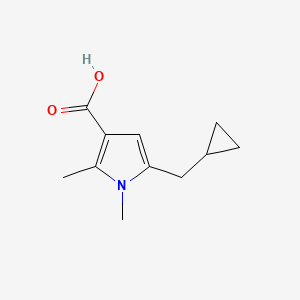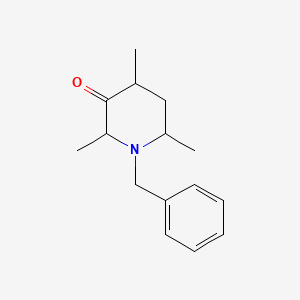
1-Benzyl-2,4,6-trimethylpiperidin-3-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
The synthesis of 1-Benzyl-2,4,6-trimethylpiperidin-3-one typically involves the reaction of benzylamine with 2,4,6-trimethylpyridine-3-carboxylic acid under specific conditions . The reaction is usually carried out in the presence of a dehydrating agent such as thionyl chloride or phosphorus oxychloride to facilitate the formation of the piperidinone ring . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity .
Chemical Reactions Analysis
1-Benzyl-2,4,6-trimethylpiperidin-3-one undergoes various chemical reactions, including:
Common reagents and conditions used in these reactions include organic solvents like dichloromethane or ethanol, and catalysts such as palladium on carbon for hydrogenation reactions . Major products formed from these reactions include substituted piperidines, alcohols, and carboxylic acids .
Scientific Research Applications
1-Benzyl-2,4,6-trimethylpiperidin-3-one has several scientific research applications:
Mechanism of Action
The mechanism of action of 1-Benzyl-2,4,6-trimethylpiperidin-3-one involves its interaction with specific molecular targets and pathways. The compound’s piperidine ring can interact with various enzymes and receptors, modulating their activity . For example, it may inhibit certain enzymes involved in metabolic pathways, leading to therapeutic effects . The exact molecular targets and pathways are still under investigation, but its structure suggests potential interactions with neurotransmitter receptors and ion channels .
Comparison with Similar Compounds
1-Benzyl-2,4,6-trimethylpiperidin-3-one can be compared with other piperidine derivatives such as:
1-Benzyl-4-methylpiperidin-3-one: Similar in structure but with different substitution patterns, leading to variations in biological activity.
1-Benzyl-2-(4-methylpiperidin-1-yl)-1H-benzo[d]imidazole: A more complex structure with additional functional groups, offering different pharmacological properties.
Indole derivatives: While not piperidines, indole derivatives share some pharmacological activities and are used in similar research contexts.
The uniqueness of this compound lies in its specific substitution pattern, which influences its reactivity and biological activity .
Properties
Molecular Formula |
C15H21NO |
|---|---|
Molecular Weight |
231.33 g/mol |
IUPAC Name |
1-benzyl-2,4,6-trimethylpiperidin-3-one |
InChI |
InChI=1S/C15H21NO/c1-11-9-12(2)16(13(3)15(11)17)10-14-7-5-4-6-8-14/h4-8,11-13H,9-10H2,1-3H3 |
InChI Key |
CZWYZABAEYBOPQ-UHFFFAOYSA-N |
Canonical SMILES |
CC1CC(N(C(C1=O)C)CC2=CC=CC=C2)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


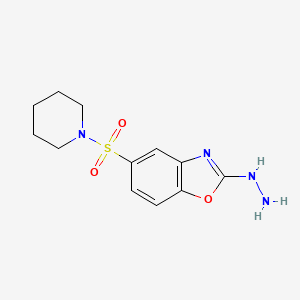
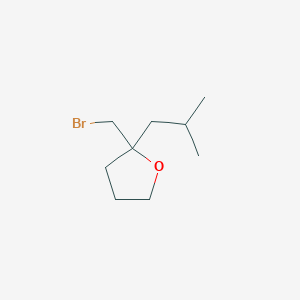
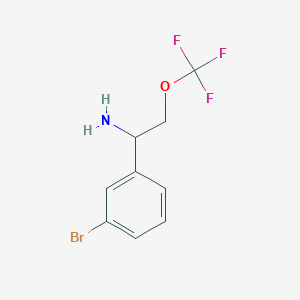

![1-[(tert-Butoxy)carbonyl]-5-[ethyl(propyl)amino]piperidine-3-carboxylic acid](/img/structure/B13183959.png)
![4,4-Dimethyl-1-oxaspiro[2.4]heptane-2-carbonitrile](/img/structure/B13183960.png)
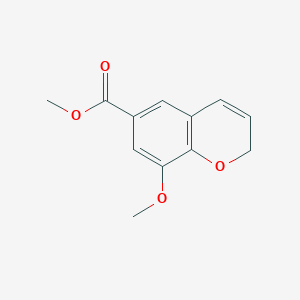
![1-[2-Amino-5-(methylsulfanyl)phenyl]ethan-1-one](/img/structure/B13183971.png)
![5,7-Dimethyl-1,6-dioxaspiro[2.5]octane-2-carbonitrile](/img/structure/B13183974.png)
![3-[(1-Oxo-1lambda6-thiolan-1-ylidene)amino]benzene-1-sulfonyl chloride](/img/structure/B13183976.png)
